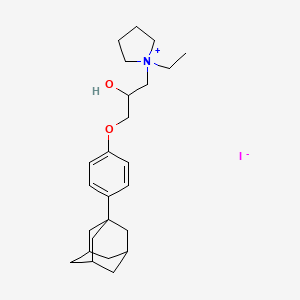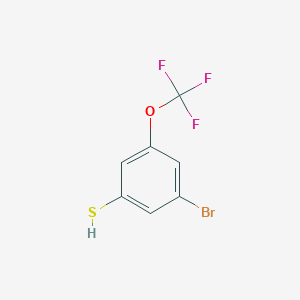
N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel compound with applications across various scientific fields. This compound's structure includes a cyclopentyl ring, a fluoro substituent, and a trifluoromethyl-pyrazolyl moiety, indicating potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : Begin with a benzoyl chloride precursor, which undergoes nucleophilic substitution with cyclopentylamine.
Fluorination: : Introduce the fluoro substituent via electrophilic fluorination reactions.
Coupling Reaction: : Attach the pyrazolyl moiety using a cross-coupling reaction, possibly through Suzuki or Stille coupling methods.
Trifluoromethylation: : Incorporate the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent.
Industrial Production Methods
For large-scale production, a continuous flow process can be optimized to enhance yield and purity. Employing automated synthesis techniques and in-line purification steps ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Suitable reductive conditions include catalytic hydrogenation.
Substitution: : The fluoro and trifluoromethyl groups can participate in various nucleophilic substitution reactions under basic conditions.
Common Reagents and Conditions
Oxidation: : mCPBA, potassium permanganate.
Reduction: : Hydrogen gas, palladium on carbon (Pd/C).
Substitution: : Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Oxidation may lead to ketone or epoxide formation, while reduction primarily yields fully hydrogenated derivatives. Substitution reactions can introduce new functional groups, enhancing the compound's versatility.
Scientific Research Applications
Chemistry
This compound serves as an intermediate in the synthesis of advanced organic molecules and polymers.
Biology
Its unique structure enables interactions with various biological macromolecules, making it a candidate for drug discovery and development.
Medicine
Industry
Used in the creation of specialized materials such as coatings, catalysts, and electronic components due to its stability and reactivity.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific enzyme active sites, influencing their catalytic activities. In biological systems, it can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to similar compounds like N-cyclopentyl-2-fluorobenzamide or 2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide, N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide offers a distinctive balance of steric hindrance and electronic effects due to the presence of both cyclopentyl and trifluoromethyl groups.
List of Similar Compounds
N-cyclopentyl-2-fluorobenzamide
2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide
Properties
IUPAC Name |
N-cyclopentyl-2-fluoro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F4N3O/c19-15-8-4-3-7-14(15)17(26)25(13-5-1-2-6-13)12-11-24-10-9-16(23-24)18(20,21)22/h3-4,7-10,13H,1-2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFBAFHXQPQSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2430046.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2430048.png)





![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2430059.png)
![3-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2430060.png)


